(S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one
Overview
Description
(S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one is a synthetic cathinone, a class of compounds known for their stimulant effects. Synthetic cathinones are derivatives of the naturally occurring compound cathinone, found in the khat plant (Catha edulis). These compounds have gained attention due to their psychoactive properties and potential use in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-2-pentanone with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of synthetic cathinones, including (S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one involves its interaction with monoamine transporters in the brain. The compound inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased extracellular concentrations of these neurotransmitters. This results in enhanced cell-to-cell signaling and stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Cathinone: The naturally occurring compound found in khat leaves.
Methcathinone: A synthetic derivative with similar stimulant effects.
Mephedrone: Another synthetic cathinone known for its psychoactive properties.
Uniqueness
(S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one is unique due to its specific chemical structure, which includes an oxirane ring. This structural feature may contribute to its distinct pharmacological properties compared to other synthetic cathinones .
Properties
IUPAC Name |
(2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6(2)4-7(10)8(11)9(3)5-12-9/h6-7H,4-5,10H2,1-3H3/t7-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASROSKVBCYFAHU-IONNQARKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178260 | |
Record name | (2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201178260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247068-84-4 | |
Record name | (2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247068-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247068844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201178260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-4-METHYL-1-((R)-2-METHYLOXIRAN-2-YL)PENTAN-1-ONE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP9D537V5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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